molecular formula C8H6BrNO4 B1626732 2-Bromo-4-nitrophenyl acetate CAS No. 63801-96-7

2-Bromo-4-nitrophenyl acetate

Cat. No.: B1626732
CAS No.: 63801-96-7
M. Wt: 260.04 g/mol
InChI Key: QIKPOTVKYGFMHN-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrophenyl acetate is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

63801-96-7

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

(2-bromo-4-nitrophenyl) acetate

InChI

InChI=1S/C8H6BrNO4/c1-5(11)14-8-3-2-6(10(12)13)4-7(8)9/h2-4H,1H3

InChI Key

QIKPOTVKYGFMHN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The acetate ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid (2-bromo-4-nitrophenylacetic acid) and acetic acid.

Example Conditions :

  • Acidic Hydrolysis : Dilute hydrochloric acid (1 mol/L) at reflux (100–120°C) .

  • Basic Hydrolysis : Sodium hydroxide (2 mol/L) at 80°C, followed by acidification to isolate the free acid .

Mechanistic Pathway :

Ar-OAcH+/OHAr-OH+CH3COOH\text{Ar-OAc} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Ar-OH} + \text{CH}_3\text{COOH}

Ar = 2-bromo-4-nitrophenyl

Nucleophilic Aromatic Substitution (SN_\text{N}NAr)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the bromine-bearing position. Common nucleophiles include amines, alkoxides, or thiols.

Example Reaction :
Replacement of bromine with a methoxy group using sodium methoxide:

Ar-Br+NaOCH3DMSO, 80°CAr-OCH3+NaBr\text{Ar-Br} + \text{NaOCH}_3 \xrightarrow{\text{DMSO, 80°C}} \text{Ar-OCH}_3 + \text{NaBr}

Reported yields for similar substrates: 70–85% .

Key Factors :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

  • Temperature : Reactions often require elevated temperatures (60–120°C).

Reduction of the Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation or with reducing agents like Fe/HCl. This transformation alters the electronic properties of the molecule.

Example Conditions :

  • Catalytic Hydrogenation : H2_2 gas (1 atm) with 10% Pd/C in ethanol at 25°C .

  • Fe/HCl Reduction : Iron powder in aqueous HCl at 60°C for 4 hours .

Outcome :

Ar-NO2ReductionAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{Reduction}} \text{Ar-NH}_2

Cross-Coupling Reactions

The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling C–C bond formation.

Suzuki Coupling Example :
Reaction with phenylboronic acid:

Ar-Br+PhB(OH)2Pd(PPh3)4,Na2CO3Ar-Ph+B(OH)3\text{Ar-Br} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Ph} + \text{B(OH)}_3

Typical yields: 65–90% .

Thermal Decomposition

Thermogravimetric analysis (TGA) of structurally similar bromonitroaryl acetates indicates decomposition onset at ~200°C, releasing CO2_2 and forming brominated nitrobenzene derivatives .

Challenges and Limitations

  • Steric Hindrance : The ortho-bromine and para-nitro groups may impede reactivity in some transformations.

  • Competing Pathways : Reduction of the nitro group may interfere with ester hydrolysis under basic conditions.

While direct experimental data for this compound is limited, these inferences align with well-established reactivity patterns of bromonitroaromatic esters . Further studies are required to validate these pathways empirically.

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